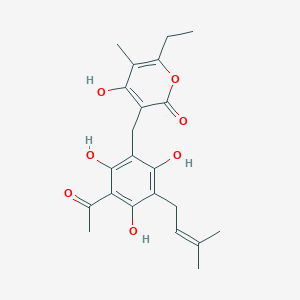
Arzanol
Descripción general
Descripción
Arzanol is a naturally occurring prenylated acylphloroglucinol, isolated from the Mediterranean plant Helichrysum italicum (Roth) Don ssp. microphyllum, which belongs to the family Asteraceae . This compound has garnered significant attention due to its diverse pharmacological activities, including anti-inflammatory, anti-HIV, and antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Arzanol involves the condensation of two molecules of 2-methyl-3-buten-2-ol with one molecule of 2,4-dihydroxybenzaldehyde. The steps are as follows:
Formation of Carbocation Intermediate: 2-methyl-3-buten-2-ol is reacted with an acid catalyst to form the corresponding carbocation intermediate.
Dimer Formation: The carbocation intermediate is then attacked by another molecule of 2-methyl-3-buten-2-ol to form a dimer.
Condensation Reaction: The dimer is then reacted with 2,4-dihydroxybenzaldehyde in the presence of a base catalyst to form this compound.
Purification: The crude product is purified by column chromatography to obtain pure this compound.
Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. Most of the available data pertains to laboratory-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Arzanol undergoes various chemical reactions, including:
Reduction: It can reduce oxidative stress-induced damage in neuronal cells.
Substitution: this compound can participate in substitution reactions due to its phenolic hydroxyl groups.
Common Reagents and Conditions:
Reduction: Antioxidant assays often involve the use of reducing agents to assess the compound’s efficacy.
Major Products Formed:
Aplicaciones Científicas De Investigación
Arzanol has a wide range of scientific research applications:
Mecanismo De Acción
Arzanol exerts its effects through multiple mechanisms:
Inhibition of Inflammatory Pathways: this compound inhibits the activation of the inflammatory transcription factor NF-κB, reducing the release of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, interleukin-8, and tumor necrosis factor-α.
Antioxidant Activity: It scavenges reactive oxygen species and prevents lipid peroxidation, thereby protecting cells from oxidative damage.
Anti-HIV Activity: this compound inhibits HIV replication in T cells by targeting specific viral enzymes.
Comparación Con Compuestos Similares
Arzanol is unique due to its dual role as an antioxidant and anti-inflammatory agent. Similar compounds include:
Phloroglucinol: Like this compound, phloroglucinol exhibits antioxidant properties but lacks the anti-inflammatory potency of this compound.
This compound stands out due to its ability to modulate multiple pathways, making it a versatile compound in scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
3-[[3-acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-6-ethyl-4-hydroxy-5-methylpyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O7/c1-6-16-11(4)18(24)15(22(28)29-16)9-14-19(25)13(8-7-10(2)3)20(26)17(12(5)23)21(14)27/h7,24-27H,6,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIAPLVBZQQHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=O)O1)CC2=C(C(=C(C(=C2O)CC=C(C)C)O)C(=O)C)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


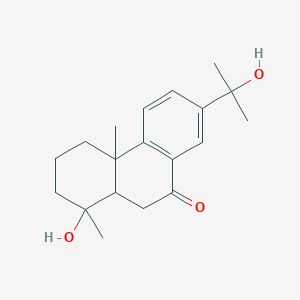
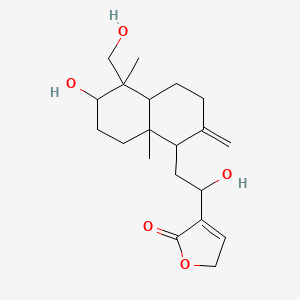
![(1R,2R,7S,13R,14R,16S,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B8261524.png)
![3-hydroxy-4-methyl-3,4-dihydro-1H-benzo[g]quinoline-2,5,10-trione](/img/structure/B8261531.png)
![1,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol](/img/structure/B8261539.png)
![12-Methyl-8,17-diazahexacyclo[11.6.1.110,13.01,10.02,7.017,20]henicosa-2,4,6,14-tetraene-9,11-dione](/img/structure/B8261541.png)
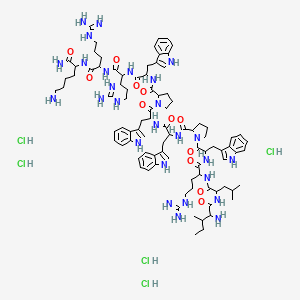
![[(13E)-13-ethylidene-14-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B8261555.png)
![(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]-propan-2-ylamino]propanoic acid](/img/structure/B8261561.png)
![(12S)-7,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.0^{2,6.0^{8,20.0^{14,19]icosa-1,6,8(20),14,16,18-hexaen-16-ol](/img/structure/B8261569.png)
![2,4,6-Trihydroxy-5-[1-(7-hydroxy-1,1,3a,7-tetramethyl-1a,2,3,4,5,6,7a,7b-octahydrocyclopropa[a]naphthalen-4-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B8261578.png)
![methyl 7-(2,3-dichlorophenyl)-5-methyl-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8261586.png)
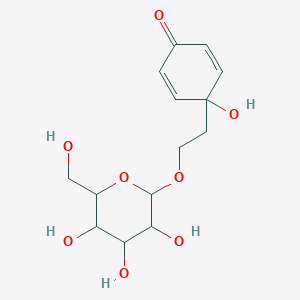
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylpyrimidin-4-one](/img/structure/B8261604.png)
